Azidostyrene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-azidoethenylbenzene |
InChI |
InChI=1S/C8H7N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
DDOSYAJVNWEFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Azidostyrene and Its Functionalized Derivatives
Classical and Established Synthetic Routes to Azidostyrene
The traditional synthesis of azidostyrenes and related vinyl azides often relies on fundamental organic reactions. One of the most established methods involves the nucleophilic substitution of a suitable leaving group on an allylic or vinylic halide with an azide (B81097) salt, typically sodium azide. nih.gov For instance, allylic azides can be readily prepared by reacting allylic halides with sodium azide. nih.gov This approach is straightforward, though it requires the prior synthesis of the corresponding halide precursor. mdpi.com
Another common strategy involves the reaction of vinyl iodides or bromides with an azide source. Vinyl azides are generally stable and can be prepared from commercially available starting materials. chimia.ch A two-step approach for synthesizing specific azidostyrenes, such as 5-(3-azidoprop-1-en-2-yl)benzo[d] rsc.orgresearchgate.netdioxole from safrole, has been developed. This method involves the formation of a dibromo adduct followed by a reaction with sodium azide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired styrene (B11656) product. mdpi.com
Furthermore, methods have been developed to convert aldehydes and ketones directly into their corresponding azides, including allylic azides. This can be achieved by adding a Grignard reagent, such as vinyl magnesium chloride, to an enal or enone, followed by treatment with diphenylphosphoryl azide (DPPA) without isolating the intermediate alcohol. nih.gov
Advanced Strategies for this compound Functionalization
Modern synthetic chemistry has introduced sophisticated methods for the synthesis and functionalization of azidostyrenes, enabling the creation of highly complex and diverse molecular architectures. These advanced strategies include the use of organometallic reagents and the application of radical chemistry.
The use of organomagnesium (Grignard) reagents in the synthesis of molecules containing an azide group is challenging due to the electrophilic nature of the azide, which is susceptible to nucleophilic attack by carbanions. However, recent developments have provided pathways to overcome this limitation.
One effective strategy involves the protection of the azido (B1232118) group. A method has been reported where the azido group is protected with di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos). This protection allows for a subsequent iodine-magnesium exchange to prepare an organomagnesium intermediate. This intermediate can then react with various electrophiles to introduce new functional groups. The protecting group is subsequently removed using elemental sulfur, yielding a wide range of functionalized azides. This approach enables the synthesis of highly functionalized aryl azides from simple aryl iodides through a sequence of C-H borylation, azidation, protection, Grignard formation, and functionalization.
The halogen-magnesium exchange has also significantly broadened the scope of accessible functionalized Grignard reagents. This technique allows for the preparation of aromatic and heterocyclic organomagnesium reagents that can tolerate sensitive functional groups like esters, nitriles, and even nitro groups, which can be valuable for synthesizing complex this compound derivatives. nih.gov
Table 1: Synthesis of Functionalized Azides via Protected Organomagnesium Intermediates
This interactive table summarizes the reaction of a protected azido-Grignard intermediate with various electrophiles to yield functionalized azides.
| Electrophile | Product | Yield (%) |
| N,N-Dimethylformamide (DMF) | 4-azidobenzaldehyde | 68 |
| Allyl bromide | 4-allylphenyl azide | 85 |
| Benzoyl chloride | 4-azidophenyl phenyl ketone | 73 |
| Iodine | 4-azido-1-iodobenzene | 93 |
| Phenyl disulfide | 1-azido-4-(phenylthio)benzene | 82 |
Radical chemistry offers a powerful and versatile platform for the functionalization of styrenes to produce this compound derivatives. These methods often involve the generation of an azide radical or other radical species that can add across the styrene double bond, leading to difunctionalization or cyclization products.
Iron-Catalyzed Radical Reactions: An iron-catalyzed decarbonylative alkylation–azidation cascade reaction has been developed for styrene derivatives. rsc.org This process uses aliphatic aldehydes and trimethylsilyl (B98337) azide (TMSN₃) to generate alkyl radicals, which then participate in a cascade to form C(sp³)–C(sp³) and C(sp³)–N bonds. rsc.org Another iron-catalyzed method achieves asymmetric carboazidation of styrenes, where the stereocontrol is achieved through weak interactions in an outer-sphere group transfer mechanism. thieme.de
Copper-Catalyzed Radical Reactions: Copper catalysts are effective in promoting azide addition to styrene-type double bonds. nih.gov Using a hypervalent iodine reagent as an azide source, a copper photoredox catalyst can facilitate a three-component reaction. The reaction pathway can be switched between double azidation (in the dark) and azido-functionalization with other nucleophiles like methanol (B129727) (in the light). nih.gov Copper catalysis has also been used in reactions involving vinyl azides and ketones to synthesize substituted pyrroles. rsc.org
Manganese-Mediated Radical Reactions: Manganese(III) acetate (B1210297) can mediate the oxidative radical reaction of vinyl azides with 1,3-dicarbonyl compounds to synthesize various azaheterocycles. chimia.ch The process is initiated by the one-electron oxidation of the 1,3-dicarbonyl compound to generate an α-carbonyl radical, which then reacts with the vinyl azide. chimia.chntu.edu.sg
Other Radical Approaches:
Electrochemical Synthesis: An electrochemical, metal-catalyst-free method for the oxo-azidation of styrenes has been developed, yielding α-azido aromatic ketones. acs.org This process is believed to be initiated by the anodic oxidation of the styrene. acs.org
Iodine-Promoted Synthesis: λ³-Iodane reagents can be used to promote the radical azidation of styrenes, allowing for the selective addition of an azide radical and an N-oxyl radical across the double bond. researchgate.net
Vitamin B₁₂ Catalysis: Vitamin B₁₂, under light irradiation, can catalyze the reaction of vinyl azides with electrophiles to produce unsymmetrical ketones. acs.org The mechanism involves the generation of alkyl radicals that react with the vinyl azide to form an iminyl radical intermediate. acs.org
Table 2: Overview of Radical-Mediated Azidation and Functionalization of Styrenes
This interactive table summarizes various radical-mediated methods for the synthesis of this compound derivatives, highlighting the catalyst and key reagents.
| Method | Catalyst / Mediator | Key Reagents | Product Type | Ref. |
| Decarbonylative Alkylation–Azidation | Fe(acac)₃ | Aliphatic aldehyde, TMSN₃, DTBP | Aliphatic azides | rsc.org |
| Asymmetric Carboazidation | Chiral Iron Complex | Alkyl halide, TMSN₃ | Chiral azides | thieme.de |
| Photoredox Azidation | [Cu(dap)₂]Cl | Zhdankin reagent, Methanol | Vicinal diazides or Azido-ethers | nih.gov |
| Oxo-Azidation | Electrochemical (none) | TMSN₃, O₂ | α-Azido ketones | acs.org |
| Azidooxygenation | PhI(OAc)₂ | TMSN₃, TEMPO | Vicinal azido-oxygenated products | researchgate.net |
| Reaction with 1,3-Dicarbonyls | Mn(OAc)₃ | 1,3-Dicarbonyl compound | Pyrroles | chimia.ch |
| Reaction with Electrophiles | Vitamin B₁₂ | Alkyl bromide, Zn | Unsymmetrical ketones | acs.org |
Reaction Mechanisms and Mechanistic Studies of Azidostyrene Transformations
Photochemical Reactivity of Azidostyrene
The absorption of light by this compound initiates a cascade of events, primarily involving the formation and subsequent reactions of highly reactive intermediates.
The photolysis of this compound leads to the extrusion of molecular nitrogen and the formation of a vinylnitrene intermediate. rsc.org This process has been extensively studied using various spectroscopic techniques to characterize the fleeting vinylnitrene species.
Laser flash photolysis of α-azidostyrene in solution at room temperature has enabled the direct detection of triplet vinylnitrene intermediates. researchgate.netacs.org For instance, the photolysis of 1-azidostyrene generates a triplet vinylnitrene with absorption maxima at approximately 340 and 480 nm. acs.org Similarly, laser flash photolysis of a vinyl azide (B81097) with an acetophenone (B1666503) triplet sensitizer (B1316253) in argon-saturated acetonitrile (B52724) resulted in the formation of a vinylnitrene with a maximum absorption at about 300 nm and a lifetime of roughly 1 millisecond. researchgate.net This intermediate is formed from a triplet 1,2-biradical with a rate constant of 4.25 x 10⁵ s⁻¹. researchgate.netacs.org
At cryogenic temperatures, these vinylnitrene intermediates can be trapped and characterized in greater detail. Irradiation of this compound derivatives in cryogenic matrices (such as argon or 2-methyltetrahydrofuran) at temperatures as low as 5-12 K allows for their direct observation using IR and Electron Spin Resonance (ESR) spectroscopy. researchgate.netacs.org ESR spectroscopy is a powerful tool for studying species with unpaired electrons, like triplet vinylnitrenes. wikipedia.org The ESR spectra of triplet vinylnitrenes generated from this compound exhibit characteristic zero-field splitting parameters (D and E values), which provide insight into their electronic structure. researchgate.net For example, the ESR spectrum of a triplet vinylnitrene derived from an this compound precursor yielded a |D/hc| value of 0.460 cm⁻¹ and an |E/hc| of 0.015 cm⁻¹, indicating significant 1,3-biradical character. researchgate.netacs.org This biradical nature is a key feature of vinylnitrenes and is supported by density functional theory (DFT) calculations. researchgate.netresearchgate.net
The stability and reactivity of these vinylnitrenes are influenced by their structure. For instance, vinylnitrenes within a cyclic framework are more stable at cryogenic temperatures because the ring structure restricts rotation around the vinylic C=C bond, which in turn hinders intersystem crossing to the corresponding azirine. researchgate.net
Table 1: Spectroscopic Data for Vinylnitrene Intermediates from this compound Derivatives
The photochemically generated vinylnitrene from this compound can participate in cycloaddition reactions. Due to their significant 1,3-biradical character, triplet vinylnitrenes can directly react with olefins in a photocycloaddition to produce 1-pyrrolines. researchgate.net This reaction can proceed without the need for an external photocatalyst, as the excited state of the olefin can sensitize the vinyl azide through energy transfer. researchgate.net
In some cases, the initially formed vinylnitrene isomerizes to a 2H-azirine, which then undergoes photocycloaddition with various dipolarophiles like alkenes or alkynes. researchgate.netuq.edu.au The photolysis of 2H-phenylazirines in the presence of electron-deficient olefins leads to the formation of five-membered N-heterocycles through a 1,3-dipolar cycloaddition mechanism. researchgate.net The reactive intermediate in this case is a nitrile ylide, formed by the cleavage of the C-C bond in the azirine ring upon irradiation. researchgate.net The rate constants for these cycloadditions are quite high, ranging from 4 x 10⁵ to 7 x 10⁹ M⁻¹s⁻¹. researchgate.net
A primary photochemical pathway for this compound is its conversion to a 2H-azirine. rsc.org This transformation is generally believed to proceed through the intermediate triplet vinylnitrene, which undergoes intersystem crossing and cyclization. rsc.orgresearchgate.net The flexibility of the vinylic C=C bond in the vinylnitrene facilitates this intersystem crossing. researchgate.netresearchgate.net
However, direct concerted formation of azirines from the photolysis of vinyl azides, without the intervention of a distinct singlet nitrene intermediate, has also been proposed as a more plausible pathway in some cases. sciencemadness.org Computational studies have explored the decomposition pathways of vinyl azides, suggesting that different conformers (s-cis and s-trans) can lead to different products, such as ketenimines or azirines. rsc.org
Once formed, the 2H-azirine can undergo further photochemical reactions. Irradiation of arylazirines can lead to dimerization, forming 1,3-diazabicyclo[3.1.0]hex-3-enes. researchgate.net Alternatively, as mentioned earlier, they can ring-open to form nitrile ylides, which are versatile intermediates for cycloaddition reactions. researchgate.net
Photocycloaddition Reactions of this compound
Thermal Decomposition Pathways of this compound
Thermolysis of azidostyrenes also leads to the formation of 2-aryl-1-azirines. uq.edu.au Flash vacuum pyrolysis (FVP) of α-azidostyrene yields 2-phenyl-1-azirine, which can further isomerize at higher temperatures to other products like phenylacetonitrile (B145931) and benzonitrile. uq.edu.au The pyrolysis of β-azidostyrene is reported to produce indole (B1671886) and 3-phenyl-1-azirine. uq.edu.au
The mechanism of thermal decomposition can be complex. Two primary pathways are considered for the transformation of vinyl azide to azirine: a stepwise path involving a vinylnitrene intermediate and a concerted path with simultaneous ring closure and nitrogen elimination. rsc.org Computational studies on the decomposition of vinyl azide suggest that the s-cis conformer may lead directly to ketenimine, while the s-trans conformer can form azirine and subsequently acetonitrile. rsc.org
Table 2: Products of Thermal Decomposition of this compound Derivatives
| Substrate | Conditions | Major Products | Reference |
| α-Azidostyrene | Flash Vacuum Pyrolysis (FVP) | 2-Phenyl-1-azirine, Phenylacetonitrile, Benzonitrile | uq.edu.au |
| β-Azidostyrene | FVP (400 °C) | Phenylacetonitrile (49%), Indole (50%) | uq.edu.au |
| β-Azidostyrene | FVP (600 °C) | Phenylacetonitrile (55%), Indole (43%) | uq.edu.au |
| β-Styryl azide | Boiling hexadecane (B31444) (287 °C) | Indole, Phenylacetonitrile (1:1 ratio) | uq.edu.au |
Metal-Catalyzed Reactivity of this compound
Transition metals can catalyze various transformations of azidostyrenes, often proceeding through the formation of metal-nitrenoid intermediates. researchgate.netrsc.org These reactions provide efficient routes to nitrogen-containing heterocycles. mdpi.com
Copper and rhodium catalysts are commonly employed. For instance, Cu(I)-catalyzed reactions of vinyl azides can lead to the formation of iminylcopper(II) radical intermediates, which can then undergo cyclization to produce substituted pyrroles or imidazo[1,2-a]pyridines. rsc.org Rhodium(II) catalysts, such as [Rh(OCOCF₃)₂]₂, have been shown to be effective in catalyzing the isomerization of 2H-azirines (formed from azidostyrenes) to indoles. tsukuba.ac.jp
Manganese(III) compounds can also catalyze radical reactions of vinyl azides. ntu.edu.sgchimia.ch For example, Mn(OAc)₃ or Mn(acac)₃ can mediate the reaction between α-azidostyrene and 1,3-dicarbonyl compounds to synthesize a variety of pyrroles. chimia.ch The proposed mechanism involves the oxidative generation of a radical from the 1,3-dicarbonyl compound by Mn(III), followed by its addition to the vinyl azide to form an iminyl radical, which then undergoes further reactions to yield the final product. ntu.edu.sg
Radical Chemistry of this compound
This compound can act as a radical acceptor, participating in radical-chain reactions. rsc.org The addition of a radical species to the double bond of this compound leads to the formation of an α-azido radical, which rapidly loses nitrogen to generate an iminyl radical. ntu.edu.sg This iminyl radical is a key intermediate that can undergo various subsequent transformations.
For example, the reaction of α-azidostyrene with thiols like benzenethiol (B1682325) proceeds via a radical-chain mechanism. acs.org A sulfanyl (B85325) radical adds to the β-carbon of the this compound, leading to the formation of a 2-sulfanyliminyl radical after nitrogen extrusion. acs.org This process results in the formation of β-sulfanylated imines and enamines. acs.orgresearchgate.net The reaction is inhibited in the absence of radical initiators or in degassed solutions, supporting the radical mechanism. acs.org
Similarly, triethylborane (B153662) can react with α-azidostyrene in the presence of oxygen, where an ethyl radical adds to the double bond to initiate a radical process leading to the formation of an iminyl radical. ntu.edu.sgchimia.ch
Advanced Applications of Azidostyrene in Synthetic Organic Chemistry
Azidostyrene in Click Chemistry and Bioorthogonal Ligations
Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for various applications, including materials science and chemical biology. organic-chemistry.org Bioorthogonal ligations are a subset of these reactions that can proceed in complex biological environments without interfering with native biochemical processes. This compound, bearing the essential azide (B81097) functional group, is a key substrate for several of these powerful ligation strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its reliability, stereospecificity, and broad functional group tolerance. organic-chemistry.orgrsc.org This reaction involves the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts (like copper(II) sulfate) with a reducing agent or used directly as a copper(I) salt (e.g., copper(I) iodide). nih.govacs.org
In this context, this compound can function as the azide-containing component. The reaction proceeds under mild conditions, often in aqueous solvent systems, and is insensitive to a wide pH range. organic-chemistry.org The CuAAC reaction's mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, a process that is mechanistically distinct from the uncatalyzed thermal cycloaddition. nih.govcsic.es This catalytic cycle leads to a massive rate acceleration, sometimes by a factor of 10⁷ to 10⁸ over the thermal reaction, and ensures the selective formation of the 1,4-regioisomer. organic-chemistry.orgnih.gov The use of this compound in CuAAC reactions allows for the incorporation of the styrenyl group into the resulting triazole product, which can then be used for polymerization or further functionalization.
Table 1: Key Components of the CuAAC Reaction Involving this compound
| Component | Role | Example |
| Azide | 1,3-Dipole Source | This compound |
| Alkyne | Dipolarophile | Phenylacetylene, Propargyl alcohol |
| Catalyst | Rate Acceleration & Regiocontrol | Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) |
| Product | Heterocyclic Adduct | 1-(styryl)-4-phenyl-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
To overcome the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction is a bioorthogonal ligation that does not require a metal catalyst. magtech.com.cn Instead, the reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide. magtech.com.cn
This compound is a suitable azide partner for SPAAC. The driving force for the reaction is the release of enthalpy from the strained alkyne upon its cycloaddition with the azide to form a stable triazole. magtech.com.cn Various cyclooctyne reagents have been designed to enhance reaction kinetics and stability, including dibenzocyclooctynol (DIBO) and difluorinated cyclooctyne (DIFO). magtech.com.cnnih.gov The choice of cyclooctyne is critical, as its structure dictates the reaction rate and stability. magtech.com.cn For instance, modifications to the cyclooctyne ring, such as the oxidation of an alcohol to a ketone, have been shown to increase SPAAC reaction rates. nih.gov The reaction of this compound via SPAAC enables the covalent labeling of molecules in biological systems or the functionalization of materials under catalyst-free conditions.
Table 2: Comparison of Representative Strained Alkynes for SPAAC
| Strained Alkyne Reagent | Key Features |
| Dibenzocyclooctynol (DIBO) | Reacts exceptionally fast with azides; the alcohol provides a handle for further functionalization. nih.gov |
| Difluorinated Cyclooctyne (DIFO) | Rapidly reacts with azides in living cells. magtech.com.cn |
| Benzocyclononynes | More stable than cyclooctynes while maintaining competitive reactivity. magtech.com.cn |
Photochemical Click Reactions of this compound
Photoclick chemistry utilizes light to trigger rapid and selective bond-forming reactions, offering unparalleled spatiotemporal control. acs.orgresearchgate.netnih.gov These light-triggered reactions often proceed under mild conditions with high efficiency. nih.gov The photochemistry of azides, including vinyl azides like this compound, has been a subject of interest for developing such reactions. researchgate.net
While the photochemical transformations of vinyl azides can be complex, they present opportunities for novel reactivity. researchgate.net Light can be used to generate highly reactive intermediates from precursor molecules. nih.gov In the case of this compound, photochemical activation could potentially lead to the formation of intermediates like 2H-azirines. nih.gov These intermediates can then undergo cycloaddition reactions with suitable partners. nih.gov This strategy allows for the precise initiation of a ligation event by applying light, making it a powerful tool for surface patterning, polymer cross-linking, and labeling in biological contexts where control over the timing and location of the reaction is crucial. acs.org
Staudinger Ligation Approaches with this compound Derivatives
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a specifically engineered phosphine (B1218219) reagent. thermofisher.comresearchgate.netrsc.org The reaction proceeds in two main stages: the initial Staudinger reaction, where the azide reacts with the phosphine to form an aza-ylide intermediate, followed by an intramolecular cyclization that results in a stable amide linkage. thermofisher.comnih.gov
Vinyl azides, including this compound derivatives, can readily participate in the first step of this sequence, reacting with phosphines like triphenylphosphine (B44618) to form vinyl iminophosphoranes. nih.gov For the ligation to proceed to completion, the phosphine must be engineered with an electrophilic trap, such as a methyl ester, positioned ortho to the phosphorus atom. thermofisher.com This trap intercepts the aza-ylide intermediate in an intramolecular fashion to form the final amide product. nih.gov The Staudinger ligation is highly chemoselective and has been widely used to label biomolecules such as glycans and proteins. thermofisher.comresearchgate.net The use of an this compound derivative would result in a product that retains the styrenyl moiety, offering a route to create polymers or materials with covalently attached biological molecules.
Synthesis of Nitrogen-Containing Heterocyclic Compounds via this compound
The unique reactivity of the vinyl azide group in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov These scaffolds are prevalent in pharmaceuticals, natural products, and materials science.
Pyrrole (B145914) and Pyrrolidine Scaffolds
Pyrroles and their reduced form, pyrrolidines, are important heterocyclic motifs. This compound and related dienyl or vinyl azides serve as effective starting materials for their construction under mild conditions. organic-chemistry.orguctm.edu One powerful method involves the transition metal-catalyzed decomposition of dienyl azides. organic-chemistry.orgacs.org
Research has shown that catalysts such as zinc iodide (ZnI₂) or rhodium(II) carboxylates can effectively catalyze the conversion of dienyl azides into polysubstituted pyrroles at room temperature. organic-chemistry.orgnih.gov The mechanism is proposed to involve Lewis acid activation of the azide by the metal catalyst, followed by cyclization and nitrogen extrusion. acs.orgresearchgate.net This method is tolerant of a wide range of functional groups and has been used to synthesize various 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. organic-chemistry.orgnih.gov The electronic properties of the substituents on the dienyl azide can influence the reaction's efficiency. organic-chemistry.org Other catalysts, including those based on copper or nickel, can also facilitate the denitrogenative annulation of vinyl azides with various partners to yield substituted pyrroles. organic-chemistry.org For instance, a nano copper catalyst has been used to react vinyl azides with terminal alkynes to produce 2,5-disubstituted pyrroles. nih.gov These methods highlight the utility of the this compound framework as a synthon for generating complex pyrrole structures.
Table 3: Catalysts for Pyrrole Synthesis from Dienyl/Vinyl Azides
| Catalyst | Substrate 1 | Substrate 2 | Product Type |
| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl Azide | - | 2,5-Disubstituted or 2,4,5-Trisubstituted Pyrroles. organic-chemistry.orgnih.gov |
| Nano Copper | Vinyl Azide | Terminal Alkyne | 2,5-Disubstituted Pyrroles. nih.gov |
| Copper or Nickel Catalysts | Vinyl Azide | Aryl Acetaldehyde | Diaryl Substituted Pyrroles. organic-chemistry.org |
Triazole Ring Systems
Carbon-Carbon and Carbon-Heteroatom Bond Formations Utilizing this compound
Beyond its role in heterocycle synthesis, this compound is instrumental in forging new carbon-carbon and carbon-heteroatom bonds through reactions that leverage the controlled release of nitrogen gas.
The denitrogenative functionalization of vinyl azides like this compound provides a powerful platform for the synthesis of ketones and amines. These reactions typically proceed through the formation of an iminyl radical intermediate upon loss of N₂. acs.org
Recent advancements include metal-free, photoinduced denitrogenative alkylation. In this approach, vinyl azides react with alkyl radical precursors, such as redox-active esters or Katritzky salts, under visible light irradiation to produce a variety of ketones. rsc.org This method is noted for its broad substrate scope and compatibility with various functional groups. rsc.org Another strategy employs light-induced photocatalysis for the denitrogenative alkylarylation or dialkylation of vinyl azides. chinesechemsoc.orgchinesechemsoc.org Using N-hydroxyphthalimide (NHPI) esters as alkyl radical sources and cyanoarenes or aryl aldehydes as coupling partners, this method allows for the synthesis of sterically congested α-tertiary primary amines and unprotected 1,2-amino alcohols. chinesechemsoc.orgchinesechemsoc.org The reaction is believed to proceed via a radical addition to the vinyl azide, followed by denitrogenation to form an α-amino radical, which then couples with an aryl or ketyl anion radical. chinesechemsoc.org
Vitamin B₁₂ catalysis has also been shown to facilitate the reaction of vinyl azides with alkyl bromides under light irradiation, yielding unsymmetrical ketones. acs.org The proposed mechanism involves the generation of alkyl radicals that add to the vinyl azide, leading to an α-azido radical. Subsequent denitrogenative fragmentation produces an iminyl radical, which is then reduced and hydrolyzed to afford the ketone product. acs.org
Table 3: Denitrogenative Functionalization Reactions of Vinyl Azides
| Reaction Type | Reagents | Catalyst/Conditions | Product Class | Reference |
| Denitrogenative Alkylation | Redox-active esters, Katritzky salts | Visible light | Ketones | rsc.org |
| Denitrogenative Alkylarylation | NHPI esters, Cyanoarenes | Visible light, Photoredox catalyst | α-Tertiary Primary Amines | chinesechemsoc.orgchinesechemsoc.org |
| Denitrogenative Dialkylation | NHPI esters, Aryl aldehydes | Visible light, Photoredox catalyst | 1,2-Amino Alcohols | chinesechemsoc.orgchinesechemsoc.org |
| Denitrogenative Alkylation | Alkyl bromides | Vitamin B₁₂, Light | Unsymmetrical Ketones | acs.org |
This compound is an effective partner in C-H activation reactions, enabling the direct formation of C-C bonds by coupling with C-H sources. rsc.org Transition metal catalysis is often key to these transformations. For example, a copper-catalyzed C(sp³)–H functionalization of ketones with vinyl azides has been developed for the synthesis of highly substituted 1H-pyrroles. In this reaction, a radical intermediate is generated from the ketone in the presence of a Cu(II) catalyst. This radical then adds to the vinyl azide, such as this compound, to form an iminyl radical intermediate. Subsequent radical addition and cyclization steps yield the final pyrrole product. rsc.org
This strategy exemplifies how this compound can be used to engage otherwise inert C-H bonds in a controlled manner, providing a streamlined route to valuable chemical structures and avoiding the need for pre-functionalized substrates. rsc.orgbeilstein-journals.org The ability to use this compound in C-H functionalization reactions highlights its role in advancing atom-economical and sustainable synthetic methodologies. beilstein-journals.orgscielo.br
Azidostyrene in Polymer Science and Advanced Materials Engineering
Polymerization and Copolymerization of Azidostyrene
The vinyl group of this compound allows it to be readily polymerized or copolymerized using standard polymerization techniques. This enables the incorporation of the reactive azide (B81097) functionality into a wide range of polymer backbones, from simple homopolymers to complex copolymers with specific functionalities.
Radical Polymerization of this compound Monomers
Radical polymerization is a common and versatile method for polymerizing vinyl monomers like this compound. fujifilm.comfujifilm.com This chain-growth polymerization process is typically initiated by radical initiators, such as peroxides or azo compounds, which thermally decompose to generate free radicals. fujifilm.comfujifilm.comlibretexts.org These radicals then react with this compound monomers, initiating a chain reaction where monomers are sequentially added to the growing polymer chain. fujifilm.comfujifilm.comcopoldb.jp
The process consists of three main stages: initiation, propagation, and termination. fujifilm.comfujifilm.com
Initiation: The process begins with the decomposition of an initiator to form free radicals, which then react with a monomer to create an active monomeric radical species. fujifilm.comfujifilm.com
Propagation: The newly formed radical rapidly adds to other monomers, propagating the polymer chain. fujifilm.comwikipedia.org
Termination: The growth of polymer chains is concluded through processes like radical combination or disproportionation, where two growing chains react to form a stable, non-reactive polymer. libretexts.org
Copolymers of this compound can also be synthesized via radical polymerization. For instance, a copolymer of poly(4-styrenesulfonic acid-co-4-vinylpyridine) was created using free radical polymerization with different initiators. Another example is the synthesis of poly(4-styrenesulfonyl azide-co-t-butyl-methacrylate) through radical copolymerization. researchgate.net This approach allows for the creation of polymers with a combination of properties derived from the different monomers.
A specific example is the synthesis of poly(vinyltriphenylamine-random-azidostyrene) (PTPA-N3-SH) ligands, where hole-transporting triphenylamine (B166846) and UV-crosslinkable azide groups are integrated into the same polymer. acs.orgresearchgate.netacs.org
Ring-Opening Polymerization Strategies for this compound-Derived Azirines
Azirines, three-membered heterocyclic compounds, can be synthesized from vinyl azides like α-azidostyrene. imperial.ac.ukuq.edu.auamazonaws.com The pyrolysis of α-azidostyrene in the vapor phase leads to the formation of 2-phenyl-2H-azirine. uq.edu.au These strained ring structures are susceptible to ring-opening reactions, which can be exploited for polymerization. researchgate.netchemistryviews.orgresearchgate.net
Ring-opening polymerization (ROP) of aziridines, which can be formed from azirines, offers a pathway to synthesize polyamines and other nitrogen-containing polymers. researchgate.net For example, the ring-opening of N-tosyl aziridines can be catalyzed by an N-heterocyclic carbene, providing a metal-free route to well-defined poly(aziridine)s. rsc.org The reaction of bis(N-sulfonyl/carbonyl) aziridines with elemental sulfur in the presence of an organic base catalyst can lead to linear polysulfides through a step-growth polymerization mechanism initiated by the ring-opening of the aziridine (B145994). chemistryviews.org
The reactivity of aziridines in ring-opening reactions with various nucleophiles makes them useful for creating cross-linked polymer networks. researchgate.net For instance, the reaction between a tri-aziridine compound and a thiol-carboxylic acid can produce porous polymers through the ring-opening of the aziridine group by both the carboxylic acid and thiol groups. researchgate.net
Crosslinking and Network Formation with this compound
The azide group in this compound-containing polymers is a key feature that enables the formation of crosslinked networks. This crosslinking can be initiated by heat or UV radiation, leading to the formation of highly reactive nitrene intermediates. nih.gov These nitrenes can then undergo a variety of reactions, including insertion into C-H bonds and addition to double bonds, to form covalent crosslinks between polymer chains. nih.govresearchgate.net This process significantly alters the material's properties, such as solubility and mechanical strength. nih.gov
Thermally Activated Crosslinking in Polymer Films
Thermal activation is a common method to induce crosslinking in polymers containing azide groups. When heated, the azide functionality decomposes, releasing nitrogen gas and generating a highly reactive nitrene radical. mdpi.com This nitrene can then form covalent bonds with adjacent polymer chains, leading to a crosslinked network. researchgate.netmdpi.com
This technique has been applied to various polymers. For example, polymers of intrinsic microporosity (PIMs) modified with azide groups can be crosslinked by heating at temperatures ranging from 150 to 300 °C. mdpi.com This process results in mechanically stable networks with altered gas permeability properties. mdpi.com The thermal crosslinking of polyimide films containing crosslinkable groups has also been shown to improve their thermal stability. cjps.org
The temperature at which crosslinking occurs can influence the final properties of the material. Studies have shown that different treatment temperatures can lead to different film morphologies due to the interplay between azide cleavage and the release of nitrogen gas. mdpi.com
| Polymer System | Crosslinking Conditions | Key Findings | Reference |
|---|---|---|---|
| Azide-modified Polymers of Intrinsic Microporosity (PIMs) | 150, 200, 250, and 300 °C | Formation of mechanically stable networks with increased gas permeability. | mdpi.com |
| Polyimide films with tetrafluorostyrene | 260 °C for 6 hours | Improved thermal stability of the films. | cjps.org |
| Poly(arylene ether sulfone) with bis(4-azidobenzylidene)-4-methyl-cyclohexanone | 180 °C | Formation of a terminally crosslinked membrane. | researchgate.net |
UV-Induced Crosslinking for Photopatterning and Lithography
UV irradiation provides a spatially and temporally controllable method for initiating crosslinking in this compound-containing polymers. researchgate.net Upon exposure to UV light, the azide groups generate highly reactive nitrenes that can form covalent bonds with the polymer matrix. nih.gov This change in the polymer's structure and solubility is the fundamental principle behind its use as a negative photoresist in photolithography. nih.govlight-am.com
This technology is particularly valuable for creating micro- and nanopatterns in electronic and optoelectronic devices. light-am.comresearchgate.netlight-am.com For instance, copolymers of this compound have been used to create photopatternable hole-transporting layers in organic light-emitting diodes (OLEDs). nih.govresearchgate.net This allows for the fabrication of multi-layer OLEDs through solution processing, as the crosslinked layer becomes insoluble in the solvent used for the subsequent layer. nih.gov A short exposure to low-power UV light can be sufficient to render the polymer film insoluble. nih.govresearchgate.net
The use of this compound-containing polymers has also been demonstrated in the direct photolithography of colloidal quantum dots (QDs). acs.orgresearchgate.netacs.org By functionalizing QDs with a polymer ligand containing both hole-transporting and UV-crosslinkable azide groups, micrometer-scale patterns of QDs can be fabricated. acs.orgresearchgate.netacs.org
| Application | This compound-Containing Polymer | UV Crosslinking Details | Key Outcome | Reference |
|---|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Poly(azido-styrene)-random-poly(triphenylamine) (X-PTPA) | 254 nm, 2 mW/cm², 5 min | Insoluble hole-transporting layer for multilayer device fabrication. | nih.govresearchgate.net |
| Quantum Dot (QD) Photopatterning | Poly(vinyltriphenylamine-random-azidostyrene) (PTPA-N3-SH) ligands | UV irradiation | Micrometer-scale QD patterns with a pitch size down to ~10 μm. | acs.orgresearchgate.netacs.org |
| Anion Exchange Membranes | Azidated poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-N3) with poly(4-vinylbenzyl chloride) (PVBC) | 365 nm UV (250 W) for ~3 hours | Crosslinked semi-IPN with improved alkaline stability. | researchgate.net |
Interpenetrating Polymer Networks (IPN) Incorporating this compound
Interpenetrating polymer networks (IPNs) are polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of the other. The incorporation of this compound into one of the polymer components allows for the formation of crosslinked IPNs with unique properties.
A semi-IPN anion exchange membrane (AEM) has been created from poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and quaternized-polystyrene (PS). researchgate.net In this system, azidated PPO acts as a macromolecular crosslinker for the PS-based component upon UV irradiation. researchgate.net This resulted in a crosslinked AEM with a compact architecture that exhibited improved alkaline stability. researchgate.net The gel fraction of over 85% indicated successful crosslinking between the two polymer components. researchgate.net
Development of Functional Polymeric Materials from this compound
This compound is a versatile monomer whose functional azide group provides a gateway to creating advanced polymeric materials. The azide moiety can be transformed through various chemical reactions, most notably through the generation of highly reactive nitrenes upon thermal or photochemical stimulation. researchgate.net This reactivity is harnessed to induce polymer crosslinking, a fundamental process for altering the physical properties of polymers and enhancing the performance of polymer-based devices. researchgate.netnih.gov The incorporation of this compound into polymer chains allows for the development of materials with tailored properties for specific, high-performance applications.
Application in Organic Electronics: OFETs and OLEDs
In the field of organic electronics, which includes devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the ability to create stable, multilayered structures through solution processing is critical for low-cost, large-area fabrication. nih.govuspto.govresearchgate.net A significant challenge in this process is preventing the dissolution of underlying layers during the deposition of subsequent layers. mdpi.com Copolymers incorporating this compound offer an elegant solution to this problem through photo-induced crosslinking.
Researchers have developed novel photo-crosslinkable, conducting copolymers by random copolymerization of this compound with hole-transporting polymers like poly(triphenylamine) (PTPA) or poly(carbazole) (PBC). mdpi.combsz-bw.de Upon exposure to ultraviolet (UV) light, the azide groups in the copolymer, such as poly(azido-styrene)-random-poly(triphenylamine) (X-PTPA), decompose to form reactive nitrenes. researchgate.net These nitrenes then create covalent bonds between polymer chains, rendering the film insoluble without the need for harsh thermal treatments or chemical initiators that could degrade device performance. nih.govmdpi.com
This crosslinking process can be remarkably efficient. For a copolymer containing just 5 mol% of poly(azido-styrene) (X-PTPA-5), a short 5-minute exposure to low-power UV light (254 nm, 2 mW/cm²) is sufficient to make the film insoluble. mdpi.combsz-bw.de This allows for the sequential, solution-based deposition of additional layers to build complex device architectures. mdpi.com The use of these crosslinked films as a hole-transporting/electron-blocking layer in phosphorescent OLEDs has led to significant improvements in device efficiency. mdpi.combsz-bw.de For instance, an iridium-based green OLED incorporating a crosslinked X-PTPA-5 layer demonstrated a twofold enhancement in performance compared to a control device without the layer. bsz-bw.de The versatility of this method is further highlighted by its application in creating micropatterned OLEDs using standard photolithography techniques. mdpi.combsz-bw.de
The same azide-based crosslinking strategy is beneficial for other organic electronic devices, including OFETs and quantum-dot light-emitting diodes (QLEDs), where it helps to lock in the morphology of the active layers and improve long-term device stability. mdpi.comresearchgate.net
Table 1: Performance of a Solution-Processed OLED with an this compound-Based Crosslinkable Hole-Transporting Layer
| Device Parameter | Performance Metric | Notes |
|---|---|---|
| Copolymer Used | X-PTPA-5 [poly(azido-styrene)-random-poly(triphenylamine)] | 5 mol% this compound content. mdpi.combsz-bw.de |
| Crosslinking Conditions | UV irradiation (254 nm, 2 mW/cm²) for 5 minutes. mdpi.combsz-bw.de | A facile, energy-efficient, and initiator-free process. mdpi.com |
| External Quantum Efficiency (EQE) | 11.8% | Represents a twofold enhancement over the control device. mdpi.combsz-bw.de |
| Luminous Efficiency | 43.7 cd/A | --- |
| Power Efficiency | 10.4 lm/W | --- |
Data sourced from research on Ir(ppy)3-based green phosphorescent OLEDs. mdpi.combsz-bw.de
Energetic Polymers and Plasticizers
Polymers containing azide functional groups are a significant class of energetic materials, valued for their use as binders and plasticizers in propellants and explosives. nih.govdtic.mil The energetic nature of these materials stems from the high nitrogen content and the large positive heat of formation associated with the azide group. nih.govmdpi.com Upon decomposition, the azide moiety releases a considerable amount of energy (approximately 90 kcal per mole of azide units) and elemental nitrogen gas, which is environmentally benign. nih.gov
While the fundamental energetic properties of the azide group are well-established and various azido (B1232118) polymers, such as glycidyl (B131873) azide polymer (GAP) and poly(3,3–bis(azidomethyl)oxetane) (poly-BAMO), have been extensively investigated as energetic materials, specific research detailing the performance of poly(this compound) or its copolymers as primary energetic binders or plasticizers is not widely reported in the reviewed scientific literature. nih.govmdpi.commdpi.com The existing body of research on this compound-containing polymers primarily focuses on their application as photo-crosslinkers in microelectronics and for surface modification, rather than as bulk energetic materials. researchgate.netmdpi.com
Surface Modification and Coating Technologies
The photochemical reactivity of the azide group makes this compound-based polymers excellent candidates for surface modification and the development of advanced coating technologies. mdpi.com Copolymers of this compound can be used to create thin, covalently bonded polymer layers on a variety of substrates, altering their surface properties such as wettability, biocompatibility, and adhesion. mdpi.com
The modification process typically involves three steps: coating a substrate with a photoreactive this compound copolymer, exposing the coated surface to UV light through a photomask, and finally, washing away the unreacted polymer from the non-exposed regions. mdpi.com The UV irradiation activates the azide groups, which form highly reactive nitrenes that can insert into C-H bonds or undergo other reactions to form stable covalent links with the underlying substrate or with adjacent polymer chains. mdpi.commdpi.com This method allows for precise, spatially controlled modification, enabling the creation of micropatterned surfaces with features on the micrometer scale. mdpi.com
A key application of this technology is in the biomedical field for controlling cell behavior. mdpi.com For example, by selectively grafting a hydrophilic copolymer like poly(N,N-dimethylacrylamide-co-3-azidostyrene) onto a hydrophobic tissue culture dish, it is possible to create patterned surfaces where cells will only adhere and grow in the unmodified regions. mdpi.com Conversely, grafting a hydrophobic polymer like poly(styrene-co-3-azidostyrene) onto a hydrophilic surface like poly(vinyl alcohol) can also be used to direct cell attachment. mdpi.com This technique has been successfully used to guide the growth of bovine aorta endothelial cells into micropatterned tissues. mdpi.com Beyond cell patterning, these photoreactive polymers have been used to immobilize proteins onto surfaces for various bio-applications.
Table 2: Examples of this compound Copolymers in Surface Modification
| Photoreactive Polymer | Substrate Material | Application | Outcome |
|---|---|---|---|
| poly(N,N-dimethylacrylamide-co-3-azidostyrene) | Tissue Culture Dish (hydrophobic) | Micropatterning for cell culture | Creates defined hydrophilic regions that prevent cell adhesion, forcing cells to grow in specific patterns. mdpi.com |
| poly(styrene-co-3-azidostyrene) | Poly(vinyl alcohol) (PVA) (hydrophilic) | Micropatterning for cell culture | Creates defined hydrophobic regions that promote cell adhesion and growth. mdpi.com |
| poly(3-azidostyrene) | General Polymer Surfaces | Protein Immobilization | Pre-coats the surface to allow for subsequent photochemical fixation of proteins like albumin and gelatin. |
| poly[(methyl methacrylate-r-styrene)-b-azidostyrene] | Gold (Au) Nanoparticles | Nanoparticle Surface Functionalization | Modifies the surface of nanoparticles to control their interaction and localization within block copolymer films. rsc.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 3,3-bis(azidomethyl)oxetane (BAMO) |
| This compound |
| Glycidyl azide polymer (GAP) |
| Iridium(III) tris(2-phenylpyridine) (Ir(ppy)3) |
| poly(3-azidostyrene) |
| poly(azido-styrene)-random-poly(carbazole) (X-PBC) |
| poly(azido-styrene)-random-poly(triphenylamine) (X-PTPA) |
| poly(carbazole) (PBC) |
| poly(N,N-dimethylacrylamide-co-3-azidostyrene) |
| poly(styrene-b-azidostyrene) |
| poly(styrene-co-3-azidostyrene) |
| poly(triphenylamine) (PTPA) |
| poly(vinyl alcohol) (PVA) |
| poly[(methyl methacrylate-r-styrene)-b-azidostyrene] |
Theoretical and Computational Investigations of Azidostyrene
Quantum Chemical Studies on Azidostyrene Reactivity Pathways
Quantum chemical calculations are instrumental in mapping the complex potential energy surfaces associated with the reactions of this compound. These studies elucidate the mechanisms of its thermal and photochemical transformations, providing a molecular-level understanding of the factors that govern its reactivity.
Density Functional Theory (DFT) has become a important tool for investigating the reaction mechanisms of this compound and related vinyl azides. wikipedia.orgnumberanalytics.com DFT calculations have been successfully employed to support proposed mechanisms for the formation and reactivity of intermediates derived from this compound. researchgate.netresearchgate.net For instance, DFT studies have been crucial in understanding the formation of triplet vinylnitrenes from vinyl azides. researchgate.net These calculations help to characterize intermediates and support the mechanistic pathways leading to their formation. researchgate.netresearchgate.net
Mechanistic experiments combined with DFT calculations have shed light on processes such as the energy transfer (EnT)-cascade for the generation and ring-opening of azirine intermediates. researchgate.net Furthermore, DFT has been used to rationalize the regioselectivity observed in cycloaddition reactions involving these intermediates. The theory's ability to model the electronic structure of reactants, transition states, and products provides a solid foundation for interpreting experimental outcomes. mdpi.com
| Application of DFT in this compound Reactivity | Key Insights Provided | Supporting Evidence |
| Mechanism Elucidation | Supported the proposed mechanism for the formation and reactivity of triplet vinylnitrene intermediates. | Characterization of intermediates and their formation pathways. researchgate.netresearchgate.net |
| Intermediate Characterization | Aided in the characterization of vinylnitrene and peroxide intermediates. | DFT calculations supported experimental findings. researchgate.net |
| Energy Transfer Processes | Revealed the nature of the Energy Transfer (EnT)-cascade process for azirine generation and ring opening. | Mechanistic experiments combined with DFT calculations. researchgate.net |
| Regioselectivity | Provided insight into the regio- and diastereoselectivity of annulation reactions. | Mechanistic experiments and DFT calculations. researchgate.net |
| Reaction Prediction | Used to predict reaction yields and regioselectivity by calculating molecular descriptors for machine learning models. | Integration of DFT with machine learning and molecular mechanics. mdpi.com |
This table summarizes the applications of Density Functional Theory (DFT) in studying the reaction mechanisms of this compound, highlighting the key insights and supporting evidence from computational studies.
For a more accurate description of the electronic structure of this compound and its intermediates, especially in excited states and regions of the potential energy surface with significant multi-reference character, high-level ab initio methods are employed. wikipedia.org Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2) are particularly powerful for these purposes. uba.arnumberanalytics.comacs.org
CASSCF/CASPT2 calculations have been instrumental in studying the photochemistry of related systems like phenyl azide (B81097), providing a detailed picture of the potential energy surfaces of ground and excited states. sciencemadness.org These methods have shown that for vinylnitrenes, the energy gap between the singlet and triplet configurations can be quite small. For example, in one studied vinylnitrene, this gap was calculated to be only 10 kcal/mol. researchgate.net Despite this small gap, these calculations can explain why intersystem crossing might be slow, allowing other reactions like dimerization to dominate. researchgate.net The accurate determination of geometries and energy differences at the CASPT2//CASSCF level is crucial for understanding the photochemistry of these systems. uba.ar
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Computational Modeling of Reactive Intermediates Derived from this compound
The thermal or photochemical decomposition of this compound leads to highly reactive intermediates, such as vinylnitrenes and azirines. Computational modeling plays a critical role in characterizing these transient species and understanding their subsequent chemical transformations.
Vinylnitrenes are key intermediates in the chemistry of vinyl azides. researchgate.net Computational studies, particularly using DFT, have been vital in their characterization. researchgate.net Theoretical calculations support experimental observations, such as those from electron spin resonance (ESR) spectroscopy, which indicate that triplet vinylnitrenes possess significant 1,3-biradical character. researchgate.net
For instance, the ESR spectrum of a triplet vinylnitrene yielded a zero-field splitting parameter |D/hc| of 0.460 cm⁻¹, which points to this biradical nature. DFT calculations have further substantiated this finding. researchgate.net Computational models have also highlighted how steric factors can influence the reactivity of vinylnitrenes, for example, by hindering intersystem crossing to the corresponding azirine. researchgate.net
| Parameter | Experimental Value | Computational Support |
| Zero-field splitting parameter |D/hc| | 0.460 cm⁻¹ | DFT calculations support the significant 1,3-biradical character indicated by this value. researchgate.net |
| Intersystem Crossing | Prevented by steric demand in certain vinylnitrenes. | DFT calculations highlight the role of steric hindrance. researchgate.net |
This table presents the experimental and computationally supported characterization of a triplet vinylnitrene species, demonstrating the synergy between experimental and theoretical approaches.
2H-Azirines are important three-membered heterocyclic intermediates that can be formed from the decomposition of vinyl azides. researchgate.net Their isomerization and decomposition pathways are complex and have been investigated using computational methods. Upon photolysis, 2H-phenylazirines can undergo heterolytic cleavage of the C-C bond to form phenylnitrile ylides. researchgate.net
Computational studies, often in conjunction with experimental techniques like laser flash photolysis, help to elucidate the structures and reactivities of these transient species. Theoretical calculations can map out the potential energy surface for the ring-opening of azirines and their subsequent reactions, such as cycloadditions. These studies provide a deeper understanding of the diverse reactivity of azirines, which can act as nucleophiles, electrophiles, dienophiles, and dipolarophiles after ring opening. researchgate.net
Theoretical Characterization of Vinylnitrene Species
Predictive Modeling of Polymer Network Structures and Properties
While direct predictive modeling of polymer networks derived specifically from "this compound" is not extensively detailed in the provided context, the principles of predictive modeling for polymer networks are well-established and can be applied to polymers functionalized with or cross-linked by this compound derivatives. mit.edunumberanalytics.com The azide group is a versatile functional handle for creating cross-linked polymer networks through thermal or photochemical activation. mdpi.com
Predictive modeling in this area aims to connect the chemical structure and topology of a polymer network to its macroscopic properties, such as mechanical strength and thermal stability. mit.edunumberanalytics.com This can be achieved through a combination of physics-based theories and data-driven approaches. mit.edu For instance, graph neural networks and other machine learning techniques are being developed to predict polymer properties based on their chemical representation. rsc.orgnih.gov These models can capture features like monomer composition, chain architecture, and the degree of polymerization to provide accurate predictions. rsc.org Such computational tools could be invaluable for designing novel polymer materials based on this compound with tailored properties for specific applications. medcraveonline.com
Advanced Spectroscopic and Analytical Characterization Techniques for Azidostyrene and Its Reaction Products
Time-Resolved Spectroscopy for Elucidating Reaction Dynamics (e.g., Laser Flash Photolysis)
Time-resolved spectroscopy is a powerful tool for investigating the fast dynamic processes that occur during chemical reactions. mpbcommunications.comresearchgate.net By monitoring changes in a system's optical properties as a function of time after excitation by a light pulse, researchers can study the kinetics of short-lived species like excited states and radicals. mpbcommunications.comnumberanalytics.comnumberanalytics.comirb.hr This technique is particularly valuable in organic photochemistry for understanding reaction mechanisms and the role of transient intermediates. numberanalytics.comnumberanalytics.com
Laser flash photolysis (LFP) is a key time-resolved technique used to study the photoreactivity of azidostyrene. irb.hrresearchgate.netrsc.org In LFP experiments, a sample is excited with a short laser pulse, and the resulting transient species are monitored by measuring their absorption of a probe light beam. irb.hr This allows for the direct detection and characterization of intermediates with lifetimes on the order of nanoseconds to microseconds. irb.hrresearchgate.net
For instance, LFP studies on vinyl azides have enabled the direct observation of triplet vinylnitrenes in solution, revealing them to be short-lived intermediates. researchgate.net In the case of 1-azidostyrene, LFP in acetonitrile (B52724) with a 355 nm laser led to the formation of a triplet ketone with a maximum absorption between 390-410 nm and a lifetime of about 90 nanoseconds. This species then cleaves to yield a triplet vinylnitrene, which exhibits a broad absorption between 380-400 nm and has a lifetime of 2 microseconds. researchgate.net The study of β-azido propiophenone (B1677668) derivatives using LFP has also allowed for the direct detection of triplet alkyl nitrenes. acs.org
The experimental setup for LFP typically includes a pulsed laser for excitation, a probe lamp (like a Xenon lamp), a monochromator, and a detector to measure the change in absorbance over time. irb.hr By analyzing the transient absorption spectra and kinetics, researchers can deduce reaction pathways and the properties of the intermediates involved. researchgate.netirb.hr
Key Findings from LFP Studies of this compound and Related Compounds:
| Compound/System | Intermediate Observed | λmax (nm) | Lifetime | Experimental Conditions |
| 1-Azidostyrene | Triplet Ketone | 390-410 | ~90 ns | 355 nm laser in acetonitrile |
| 1-Azidostyrene | Triplet Vinylnitrene | 380-400 | 2 µs | Formed from triplet ketone |
| Vinyl Azide (B81097) with sensitizer (B1316253) | Vinylnitrene | ~300 | ~1 ms | Argon-saturated acetonitrile |
| β-Azido propiophenone | Triplet Alkyl Nitrene | 325 | 27 ms | Laser flash photolysis |
| Nanocrystalline α-azido-p-methoxy-acetophenone | Benzoyl radical | ~400 | 833 ns | LFP of aqueous suspension |
| α-azido-p-methoxy-acetophenone in methanol (B129727) | Triplet Alkylnitrene | ~340 | - | LFP in methanol |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as radicals and triplet states. wikipedia.orgutexas.edu This makes it an indispensable tool for characterizing the radical intermediates and triplet nitrenes that are often formed during the photolysis of this compound. researchgate.netresearchgate.net
The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field instead of nuclear spins. wikipedia.org The resulting spectrum provides information about the electronic structure and environment of the unpaired electron. utexas.edu
In the context of this compound chemistry, ESR has been crucial for identifying triplet vinylnitrenes in cryogenic matrices. researchgate.net For example, irradiation of certain cyclic vinyl azides at low temperatures (10 K) in a 2-methyltetrahydrofuran (B130290) (mTHF) matrix resulted in the formation of triplet vinylnitrenes, which were stable under these conditions and could be characterized by ESR. researchgate.net The zero-field splitting parameters (D and E values) obtained from the ESR spectra provide insight into the electronic structure of the nitrene, with significant D values indicating a notable 1,3-biradical character. researchgate.net
ESR Spectroscopic Data for Triplet Nitrenes from Azide Photolysis:
| Precursor | Triplet Nitrene | D/hc (cm⁻¹) | E/hc (cm⁻¹) | Experimental Conditions |
| 3-azido-2-methyl-cyclopentene-1-one | ³1N | 0.611 | 0.011 | Irradiation (>250 nm) in mTHF at 10 K |
| 3-azido-2-methyl-2-cyclohexen-1-one | ³2N | 0.607 | 0.006 | Irradiation (>250 nm) in mTHF at 10 K |
| 2-azido-1,4-naphthoquinone | (³)2 | 0.7292 | 0.0048 | Irradiation in MTHF at 5 K |
| 3-azido-1-indenone | ³2 | 0.460 | 0.015 | Cryogenic matrix |
| β-azido propiophenone derivative | 2 | 1.64 | 0.004 | ESR spectroscopy |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of reaction products and the characterization of starting materials like this compound. researchgate.netresearchgate.net
Both ¹H and ¹³C NMR are routinely used. rsc.org ¹H NMR provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in a molecule. rsc.orgrsc.org For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish detailed connectivity between atoms. rsc.orgrsc.org
In the study of this compound reactions, NMR is essential for confirming the structures of the resulting products, such as oxazoles formed from the reaction with halogenoacetic acids. The chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities are all used to piece together the molecular structure. rsc.orgrsc.org For example, the formation of polymers from this compound-containing monomers can be monitored by the disappearance of monomer signals and the appearance of new signals corresponding to the polymer repeating unit in the NMR spectra. researchgate.net
Illustrative NMR Data for an Azide-Functionalized Compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.40 | d | 8.8 | Aromatic protons |
| ¹H | 7.08 | d | 8.8 | Aromatic protons |
| ¹H | 5.17 | s | - | CH₂ adjacent to azide |
| ¹³C | 159.36 | - | - | Aromatic carbon |
| ¹³C | 115.21 | - | - | Aromatic carbon |
| ¹³C | 61.48 | - | - | Carbon adjacent to azide |
| Note: This is a representative example and specific values will vary for different molecules. |
Vibrational (IR, Raman) and Electronic (UV-Vis) Absorption Spectroscopies
Vibrational and electronic absorption spectroscopies are fundamental techniques for characterizing this compound and its reaction products, providing insights into functional groups and electronic transitions. researchgate.net
Infrared (IR) and Raman Spectroscopy probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The azide functional group (N₃) has a very strong and characteristic asymmetric stretching vibration that appears in the IR spectrum around 2100-2140 cm⁻¹. uq.edu.au This band is a key diagnostic tool for identifying this compound and monitoring its consumption during a reaction. uq.edu.au IR spectroscopy has also been used to directly observe reaction intermediates, such as ketenimines and azirines, when reactions are carried out in cryogenic matrices. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. Conjugated systems, like the one in this compound, typically exhibit strong UV absorption. msu.edu UV-Vis spectroscopy is often used to monitor the progress of a reaction by observing the disappearance of the reactant's absorption band and the appearance of the product's band. nsf.govresearchgate.net An isosbestic point, where the absorbance remains constant as the reaction progresses, indicates a clean conversion of one species to another. nsf.govresearchgate.net
Typical Spectroscopic Data for this compound and Related Species:
| Technique | Species | Characteristic Signal | Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | This compound | Azide (N₃) stretch | ~2110 - 2139 |
| IR | Ketenimine | C=C=N stretch | - |
| IR | Phenylacetonitrile (B145931) | Nitrile (C≡N) stretch | ~2253 |
| UV-Vis | 1-Azidostyrene | π → π* transition | Varies with solvent and substitution |
| UV-Vis | Triplet Vinylnitrene | Broad absorption | ~380-400 |
| UV-Vis | Azo Dyes | Visible absorption | 568-737 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. imperial.ac.uknih.gov In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For the study of this compound and its reaction products, MS is invaluable for confirming the identity of synthesized compounds. cdnsciencepub.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov
Fragmentation analysis, where the molecular ion breaks down into smaller, characteristic fragment ions, can provide clues about the molecule's structure. imperial.ac.uk For example, the fragmentation pattern of an oxazole (B20620) formed from this compound would be distinct and could help to confirm its structure. Mass spectrometry can also be used to analyze complex reaction mixtures, often in conjunction with a separation technique like gas chromatography (GC-MS). semanticscholar.org
Example of Mass Spectrometry Application:
| Compound | Ionization Method | m/z of Molecular Ion | Key Fragment Ions (m/z) |
| 2-Halogenomethyl-5-phenyloxazole | Electron Ionization (EI) | Varies with halogen | Fragments corresponding to loss of halogen, CO, etc. |
| AzidoTMT | Electrospray Ionization (ESI) | Matches theoretical mass | TMT reporter ions |
| Note: Specific m/z values depend on the exact molecular formula. |
Surface-Sensitive Analytical Techniques (e.g., XPS, AFM, EELS)
When this compound is used to modify surfaces or is incorporated into thin films and polymers, surface-sensitive analytical techniques become essential for characterization. These methods provide information about the chemical composition, topography, and electronic properties of the material's surface.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is used to determine the elemental composition and chemical states of atoms on a surface. By irradiating a surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can identify the elements present and their bonding environments. This would be useful for confirming the presence of nitrogen from the azide group on a functionalized surface.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical image of a surface. A sharp tip at the end of a cantilever scans the surface, and the deflection of the cantilever is used to create the image. AFM can be used to visualize the morphology of polymer films containing poly(this compound) and to assess changes in surface roughness or structure after photochemical modification.
Electron Energy Loss Spectroscopy (EELS) is often performed in a transmission electron microscope (TEM) and provides information about the electronic structure and composition of a material at high spatial resolution. By analyzing the energy lost by electrons as they pass through a thin sample, EELS can identify elements and provide details about bonding and electronic properties. This could be applied to nanostructured materials incorporating this compound.
These surface techniques are particularly relevant in materials science applications where this compound is used as a photo-crosslinker or for surface functionalization, for example, in the development of biosensors or patterned surfaces. nih.gov
Q & A
(Basic) What are the established synthetic protocols for azidostyrene, and how is its purity validated?
This compound is typically synthesized via nucleophilic substitution or copper-promoted cycloaddition reactions. For example, α-azidostyrene can be synthesized by reacting vinylazides with vinyldiazo compounds in dichloromethane under copper catalysis, yielding triazole derivatives after chromatography . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 4.91 ppm for the vinylic proton in CCl₄) and infrared (IR) spectroscopy to confirm the azide stretch (~2100 cm⁻¹) . Purity is validated through chromatographic techniques (TLC, HPLC) and spectral consistency with literature data. Researchers must document solvent systems, reaction times, and catalyst loadings to ensure reproducibility .
(Basic) Which analytical techniques are critical for structural elucidation and impurity detection in this compound?
Key techniques include:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing α- and β-azidostyrene isomers).
- IR spectroscopy : Identifies functional groups (azide, vinyl).
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- Chromatography (GC, HPLC): Quantifies purity and isolates byproducts.
Cross-referencing data with published spectra (e.g., δ 4.91 ppm for α-azidostyrene in CCl₄ ) is essential. Discrepancies in spectral data require systematic re-analysis under controlled conditions (e.g., solvent, temperature) .
(Advanced) How can researchers resolve contradictions in this compound reaction yields reported across studies?
Contradictions often arise from variations in catalyst activity, solvent polarity, or azide stability. To address this:
- Control experiments : Replicate conditions from conflicting studies (e.g., copper catalyst source, solvent purity).
- In-situ monitoring : Use techniques like NMR kinetics or reaction calorimetry to track intermediate formation.
- Statistical analysis : Apply ANOVA or regression models to identify yield dependencies on parameters like temperature or stoichiometry .
Document raw data and procedural nuances (e.g., stirring rate, drying methods) to isolate variables .
(Advanced) What experimental design principles optimize this compound’s reactivity in novel transformations?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Pilot small-scale reactions to test this compound’s stability under proposed conditions (e.g., photochemical vs. thermal activation).
- Novelty : Explore understudied reaction pathways (e.g., [3+2] cycloadditions with non-traditional dipolarophiles).
- Control groups : Include blank reactions (no catalyst) and reference substrates to benchmark reactivity .
Use computational tools (DFT calculations) to predict transition states and regioselectivity, guiding experimental prioritization .
(Advanced) How can reproducibility challenges in this compound-based protocols be mitigated?
- Detailed documentation : Specify equipment calibration (e.g., NMR shimming), reagent grades, and purification steps (e.g., column packing material).
- Open data practices : Share raw spectral files and chromatograms as supplementary materials.
- Collaborative validation : Partner with independent labs to verify key findings .
For example, discrepancies in copper-catalyzed yields may stem from trace moisture in solvents; rigorous drying protocols should be enforced and reported .
(Basic) What are the best practices for literature reviews on this compound’s applications?
- Source prioritization : Use primary literature (e.g., The Journal of Organic Chemistry ) over unverified databases.
- Citation tracking : Follow references in seminal papers (e.g., copper-mediated cycloadditions ) to map methodological evolution.
- Gap analysis : Identify under-researched areas (e.g., this compound in polymer chemistry) using tools like SciFinder or Reaxys .
Critically evaluate experimental sections for reproducibility clues (e.g., solvent purity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
